4-Bromo-6-chloro-benzo[d]isoxazole
Description
Overview of the Benzo[d]isoxazole Scaffold in Heterocyclic Chemistry
The benzo[d]isoxazole, or 1,2-benzisoxazole (B1199462), is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to an isoxazole (B147169) ring. This scaffold is of significant interest in medicinal chemistry due to its association with a wide range of pharmacological activities. nih.gov Its unique structural and electronic properties make it a versatile building block for the development of new therapeutic agents. nih.gov The benzo[d]isoxazole nucleus is found in drugs with applications as antipsychotics, anticonvulsants, anti-inflammatory agents, and antimicrobials. nih.gov
Evolution of Synthetic Strategies for Benzisoxazoles
The synthesis of the benzisoxazole core has evolved over the years, with numerous methods being developed to improve efficiency, yield, and substrate scope. Traditional methods often involved multi-step syntheses that could be harsh, sometimes requiring strongly acidic or basic conditions. nih.gov
Modern synthetic approaches offer more direct and milder routes. One notable strategy is the [3+2] cycloaddition of in situ generated nitrile oxides with arynes. nih.gov This method allows for the formation of two chemical bonds in a single step, providing a convenient and efficient pathway to functionalized benzisoxazoles. nih.gov Other contemporary methods include palladium-catalyzed C-H activation and annulation reactions, which enable the construction of the isoxazole ring with high regioselectivity.
Importance of Halogenation in Modifying Benzo[d]isoxazole Chemical Properties
Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, iodine) into a molecule, is a critical strategy in drug design and medicinal chemistry. In the context of the benzo[d]isoxazole scaffold, halogen substituents can profoundly influence the compound's physicochemical and biological properties.
The introduction of halogens can alter:
Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Electronic Effects: The electron-withdrawing nature of halogens can modify the electron density of the aromatic ring system, influencing the molecule's reactivity and its ability to interact with biological targets.
Binding Interactions: Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity of a ligand to its protein target.
Metabolic Stability: The presence of a halogen can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.
Structure-activity relationship (SAR) studies on various isoxazole derivatives have revealed that the presence of electron-withdrawing groups like chloro and bromo can enhance biological activities, such as antimicrobial and anticancer effects. bldpharm.com
Research Context and Relevance of 4-Bromo-6-chloro-benzo[d]isoxazole
This compound, with its distinct di-halogenation pattern of a bromine atom at the 4-position and a chlorine atom at the 6-position, represents a unique chemical entity. The combination of these two different halogens on the benzisoxazole ring suggests its potential utility as a building block in chemical synthesis, likely for the creation of more complex molecules with potential applications in medicinal chemistry or materials science. The bromine atom, in particular, is often used as a handle for further chemical modifications through cross-coupling reactions.
The lack of published research on this specific compound indicates that it may be a relatively new or underexplored molecule, representing an open area for future investigation.
Chemical and Physical Data for this compound
Below is a table summarizing the available data for this compound, primarily sourced from chemical supplier information. cymitquimica.comias.ac.in
| Property | Value |
| CAS Number | 1427369-08-1 |
| Molecular Formula | C₇H₃BrClNO |
| Molecular Weight | 232.46 g/mol |
| Physical Form | Light Yellow Solid |
| Purity | ≥96% |
| IUPAC Name | 4-bromo-6-chloro-1,2-benzoxazole |
| InChI Key | MSGKEUKUYINEIX-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-chloro-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGKEUKUYINEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1ON=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 6 Chloro Benzo D Isoxazole and Analogous Halogenated Systems
General Ring-Closure Strategies for Benzo[d]isoxazole Core Formation
The construction of the benzo[d]isoxazole core, also known as 1,2-benzisoxazole (B1199462), is typically accomplished through cyclization reactions that form the five-membered isoxazole (B147169) ring onto a pre-existing benzene (B151609) ring. chim.it The key bond formations in these strategies are either the C–O or the N–O bond.
C–O Bond Formation Pathways
One of the primary methods for constructing the benzo[d]isoxazole ring system involves the formation of the C–O bond. chim.it This is typically achieved through the intramolecular cyclization of o-substituted aryl oximes. chim.it In this approach, an oxime functional group is positioned ortho to a suitable leaving group on the aromatic ring. Under basic conditions, the oxime's hydroxyl group acts as a nucleophile, displacing the leaving group to form the heterocyclic ring. chim.it
A variety of leaving groups can be employed, and the reaction conditions are often tailored to the specific substrate. This method's efficiency is well-documented for a range of substituted benzisoxazoles. chim.it
N–O Bond Formation Pathways (e.g., from o-hydroxyaryl oximes and imines)
The formation of the N–O bond is another cornerstone in the synthesis of benzo[d]isoxazoles. chim.it This pathway typically starts from o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines. chim.itorganic-chemistry.org In the case of o-hydroxyaryl oximes, the cyclization is often promoted by converting the oxime's hydroxyl group into a better leaving group, which facilitates the intramolecular nucleophilic attack by the phenolic oxygen. chim.it
A divergent and regioselective synthesis can be achieved from readily accessible ortho-hydroxyaryl N-H ketimines. These proceed through a common N-Cl imine intermediate. Under anhydrous conditions, N-O bond formation occurs to yield the 3-substituted benzisoxazole. organic-chemistry.org However, a competing Beckmann-type rearrangement can lead to the formation of 2-substituted benzoxazoles. organic-chemistry.org
The cyclization of N-halogenated 2-hydroxyaryl imines also represents a viable route via N–O bond formation. chim.it The stability of the N-O bond in oximes and hydroxylamines is relatively weak, making them good precursors for the construction of N-heterocycles. doaj.org
Benzene Ring Annulation onto Isoxazole Derivatives
An alternative to building the isoxazole ring onto a benzene precursor is the annulation of a benzene ring onto a pre-existing isoxazole derivative. chim.it This approach is particularly useful for creating polycyclic systems. For instance, naphthalene-fused isoxazoles can be synthesized from 5-iodoaryl-substituted isoxazoles and alkynes through a palladium-catalyzed annulation. chim.it The mechanism is proposed to involve the insertion of the alkyne and C–H activation of the isoxazole core, leading to a seven-membered palladacycle intermediate that undergoes reductive elimination to form the annulated product. chim.it
[3+2]-Cycloaddition Reactions Involving Nitrile Oxides
The [3+2]-cycloaddition reaction between a nitrile oxide and a suitable dipolarophile is a powerful and widely used method for constructing the isoxazole ring. beilstein-journals.orgnih.govchemrxiv.org Nitrile oxides, which are 1,3-dipoles, can be generated in situ from various precursors, such as the dehydrohalogenation of hydroximoyl chlorides or the oxidation of aldoximes. nih.govbeilstein-journals.org
When an aryne is used as the dipolarophile, this reaction provides a direct route to the benzo[d]isoxazole core. nih.gov The aryne itself is a highly reactive intermediate generated in situ. This method is notable for its ability to furnish functionalized benzisoxazoles under mild conditions. organic-chemistry.orgnih.gov
Another variation involves the cycloaddition of nitrile oxides with benzoquinones, which leads to the formation of C–C and C–O bonds simultaneously. chim.it
| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product | Reference |
| Aryl Hydroximoyl Chloride | Aryne Precursor | Fluoride (B91410) Anion | Substituted Benzo[d]isoxazole | nih.gov |
| Aldoxime | Alkyne | Copper(I) | 3,5-Disubstituted Isoxazole | beilstein-journals.org |
| 4-Fluoro-N-hydroxybenzimidoyl chloride | 1-Phenylbutane-1,3-dione | DIPEA, Water/Methanol | 3-(4-fluorophenyl)-5-methyl-4-benzoylisoxazole | beilstein-journals.org |
Specific Routes to Halogenated Benzo[d]isoxazoles
The synthesis of halogenated benzo[d]isoxazoles, such as 4-bromo-6-chloro-benzo[d]isoxazole, generally relies on the use of appropriately halogenated starting materials within the general synthetic frameworks described above.
Synthesis from Halogenated Precursors (e.g., nitroaryl-substituted oximes, 1,3-dicarbonyl compounds)
A common strategy involves starting with a halogenated aromatic compound. For example, polynitroaryl oxime derivatives can serve as convenient substrates. Treatment of protected o-nitroaldehydo-oximes with a base like potassium carbonate can lead to the displacement of a nitro group and the formation of a dinitro-benzo[d]isoxazole. chim.it This principle can be extended to halogenated nitroaromatics.
The synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives has been reported starting from 3-(bromomethyl)-1,2-benzisoxazole. nih.gov This highlights that a pre-formed halogenated benzisoxazole can be a versatile intermediate for further functionalization. The introduction of a halogen atom at the 5-position of the benzisoxazole ring has been noted to influence its biological activity. nih.gov
Furthermore, the reaction of hydroxylamine (B1172632) with cyclic 1,3-dicarbonyl compounds can yield cyclohexane-fused isoxazoles, which can then be aromatized to form the benzo[d]isoxazole. chim.it The use of halogenated 1,3-dicarbonyl precursors in this sequence would be a logical approach to obtaining halogenated benzo[d]isoxazoles.
| Precursor Type | Example Precursor | Reagents | Product Type | Reference |
| Halogenated Nitroaryl Oxime | Polynitroaryl Oxime Derivative | K2CO3 | Dinitro-benzo[d]isoxazole | chim.it |
| Halogenated Benzisoxazole | 3-(Bromomethyl)-1,2-benzisoxazole | 1. NaHSO3 2. Chlorination 3. Amination | 3-(Sulfamoylmethyl)-1,2-benzisoxazole | nih.gov |
| Cyclic 1,3-Dicarbonyl Compound | Substituted Cyclohexane-1,3-dione | Hydroxylamine, then Oxidation | Substituted Benzo[d]isoxazole | chim.it |
Post-Cyclization Halogenation Reactions on the Benzisoxazole Ring
Introducing halogens onto a pre-existing benzisoxazole ring is a direct method for creating halogenated derivatives. This approach relies on electrophilic aromatic substitution reactions, where the inherent reactivity of the benzene portion of the scaffold dictates the position of halogenation. The specific placement of bromine and chlorine to achieve the 4-bromo-6-chloro pattern would require careful control of reaction conditions and potentially the use of directing groups.
Halogenating agents like N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are commonly used for such transformations. For instance, in related heterocyclic systems, NBS has been effectively used for bromination. orgsyn.org The reaction of 2-alkyn-1-one O-methyl oximes with reagents such as ICl, I₂, and Br₂ can yield 4-haloisoxazoles, demonstrating the feasibility of direct halogen introduction onto the isoxazole ring system under mild conditions. acs.org While these examples don't target the benzene ring of a benzisoxazole, the principles of electrophilic halogenation are transferable. Achieving a specific disubstitution pattern like 4-bromo-6-chloro would likely involve a stepwise process, where the electronic properties of the first-installed halogen guide the position of the second.
Furthermore, halogenation can serve as a trigger for subsequent cyclization reactions. In some syntheses, the halogenation of an amine group on a precursor molecule activates an otherwise inert C–N bond, initiating a stereoinvertive intramolecular substitution to form a cyclic product. rsc.orgnih.gov This highlights the dual role that halogenation can play, acting as both a functionalization and a cyclization-promoting step. nih.gov
Multi-component and Cascade Reactions for Halogenated Systems
Multi-component reactions (MCRs), which combine three or more reactants in a single step, offer an efficient and atom-economical route to complex molecules, including halogenated heterocyclic systems. beilstein-journals.orgnih.gov Isocyanide-based MCRs (I-MCRs), in particular, are a powerful strategy due to their operational simplicity and the ability to generate molecular diversity. beilstein-journals.org These reactions can tolerate a variety of functional groups, including halogens on the aromatic rings of the starting materials, allowing for the synthesis of pyrrole-fused dibenzoxazepines and related structures with chloro and bromo substitutions. beilstein-journals.org
A highly relevant approach for synthesizing the benzisoxazole core is the [3+2] cycloaddition of in situ generated nitrile oxides and arynes. acs.orgorganic-chemistry.orgnih.gov This method is particularly powerful as both reactive intermediates can be generated from readily available, halogenated precursors. For example, a substituted o-(trimethylsilyl)aryl triflate (an aryne precursor) and a chlorooxime can be reacted in the presence of a fluoride source to generate the benzisoxazole ring. acs.orgnih.gov This strategy is quite general and accommodates both electron-rich and electron-poor aryne precursors, including those with halogen substituents, providing a direct route to functionalized benzisoxazoles under mild conditions. acs.orgnih.govchim.it
Similarly, cascade reactions, where a series of intramolecular transformations are triggered by a single event, can be employed. The oxidation of substituted 2-allylanilines with mCPBA, for instance, can lead to the in situ formation of an aryne and a nitrile oxide, which then undergo a [3+2] cycloaddition to yield 3-vinylbenzisoxazoles. chim.it
Advanced Synthetic Techniques and Catalytic Approaches
Modern synthetic chemistry has seen the advent of techniques that enhance reaction efficiency, reduce environmental impact, and provide novel catalytic pathways for constructing heterocyclic scaffolds like benzisoxazoles.
Microwave and Ultrasound-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as dramatically reduced reaction times, improved yields, and often cleaner reactions compared to conventional heating. eurekaselect.comacs.org The synthesis of 1,2-benzisoxazole derivatives from 2-hydroxyalkyl/aryl ketoximes can be achieved in just 30-60 seconds with excellent yields (85-96%) under microwave irradiation. acgpubs.orgresearchgate.net This method often involves the use of a basic ionic liquid, which can be reused for several cycles without significant loss of activity. acgpubs.orgacgpubs.org
Ultrasound-assisted synthesis provides another energy-efficient and green alternative. ias.ac.in Sonication can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. ias.ac.innih.gov This technique has been successfully used for the one-pot, three-component synthesis of isoxazolines and for the synthesis of benzoxazole (B165842) derivatives using a reusable heterogeneous catalyst. ias.ac.innih.gov The key benefits include good to excellent yields, shorter reaction times, and operation under environmentally benign conditions. ias.ac.innih.gov
| Technique | Key Features | Example Application | Reference |
| Microwave-Assisted | Rapid heating, short reaction times (30-60s), high yields (85-96%) | Synthesis of 1,2-benzisoxazoles from ketoximes using an ionic liquid catalyst. | acgpubs.orgresearchgate.net |
| Ultrasound-Assisted | Use of heterogeneous catalysts, green solvents (e.g., ethanol, water), catalyst reusability. | Synthesis of benzoxazole derivatives from o-aminocardanol and aldehydes. | ias.ac.in |
Green Chemistry Approaches (e.g., Ionic Liquid, Aqueous Media, Solvent-Free Conditions)
Green chemistry principles are increasingly integrated into synthetic methodologies to minimize waste and environmental impact. researchgate.net The use of ionic liquids as catalysts and reaction media in microwave-assisted synthesis is a prime example, as they are often recyclable and exhibit high thermal stability. acgpubs.orgresearchgate.net
Syntheses performed in aqueous media or under solvent-free conditions further enhance the green credentials of a process. nih.gov An efficient method for synthesizing benzoxazoles and benzothiazoles utilizes ultrasound irradiation under solvent-free conditions with a recyclable magnetic nanoparticle-supported catalyst. nih.gov Similarly, the synthesis of isoxazol-5(4H)-ones has been achieved in aqueous media using catalysts like potassium phthalimide (B116566) or sodium saccharin. nih.gov These approaches avoid the use of volatile and often toxic organic solvents, simplifying work-up procedures and reducing environmental pollution. nih.gov
Metal-Catalyzed Transformations (e.g., Palladium-catalyzed annulation, Suzuki Coupling in related systems)
Transition metal catalysis offers powerful and selective methods for forming the bonds required in heterocyclic synthesis. rsc.org Palladium-catalyzed reactions are particularly versatile. For example, a four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide, catalyzed by palladium, can be used to prepare isoxazole derivatives. organic-chemistry.org
While not a direct synthesis of the benzisoxazole ring, Suzuki coupling is a cornerstone of modern organic synthesis, widely used to form carbon-carbon bonds. It could be instrumental in the synthesis of precursors to this compound or for further functionalization of the halogenated benzisoxazole core.
Other metals also play a crucial role. Rhodium(II) carboxylates have been shown to effectively catalyze the isomerization of 5-heteroatom-substituted isoxazoles into 2H-azirines, demonstrating metal-catalyzed rearrangements of the isoxazole ring. organic-chemistry.org Copper(I) catalysis is employed in the regioselective one-pot synthesis of 3,5-disubstituted isoxazoles from nitrile oxides and terminal acetylenes. nih.gov
| Metal Catalyst | Reaction Type | Application | Reference |
| Palladium | Four-component coupling | Synthesis of pyrazole (B372694) or isoxazole derivatives. | organic-chemistry.org |
| Rhodium(II) | Isomerization | Rearrangement of 5-heteroatom-substituted isoxazoles. | organic-chemistry.org |
| Copper(I) | [3+2] Cycloaddition | Regioselective synthesis of 3,5-disubstituted isoxazoles. | nih.gov |
| Gold(III) | Cycloisomerization | Synthesis of substituted isoxazoles from α,β-acetylenic oximes. | organic-chemistry.org |
Organocatalytic Methods in Isoxazole Derivative Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside metal and enzyme catalysis. In the context of isoxazole chemistry, organocatalysts have been used for various transformations. For example, potassium phthalimide, an efficient basic organocatalyst, has been used for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in aqueous medium. nih.gov
More advanced applications include asymmetric catalysis. Chiral phosphoric acid catalysts can facilitate the atroposelective arylation of 5-aminoisoxazoles, producing axially chiral isoxazole-derived amino alcohols with high yields and excellent enantioselectivities. researchgate.net This method highlights the potential of organocatalysis to not only construct the heterocyclic core but also to control its three-dimensional arrangement with high precision under mild reaction conditions. researchgate.net
Reaction Efficiency and Scalability Considerations for this compound Synthesis
The successful synthesis of halogenated benzo[d]isoxazoles, including this compound, is critically dependent on both reaction efficiency and the potential for scalable production. These factors determine the economic viability and practical applicability of the compound in further research and development. Efficiency is typically evaluated by chemical yield and reaction conditions, while scalability assesses the feasibility of transitioning the synthesis from a laboratory setting to a larger, industrial-scale production without compromising yield or safety.
Optimizing reaction conditions is a key strategy for maximizing efficiency. This involves a systematic study of parameters such as solvent, temperature, catalyst, and reagent stoichiometry. For example, in the synthesis of related heterocyclic systems, the choice of base and solvent has been shown to significantly impact reaction outcomes. researchgate.net Modern synthetic methods, such as [3+2] cycloadditions of in-situ generated nitrile oxides and arynes, offer an efficient route to functionalized benzisoxazoles under mild reaction conditions. nih.gov Optimization of such a process revealed that the slow addition of one reactant via a syringe pump could dramatically increase the yield from 61% to 90% by controlling the relative concentrations of the reactive intermediates. nih.gov
The following interactive table illustrates how systematic variations in reaction parameters can influence the yield of a key cyclization step in the synthesis of a generic halogenated benzisoxazole.
Table 1: Optimization of a Representative Benzisoxazole Cyclization Reaction
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (5) | K₂CO₃ | Toluene | 100 | 12 | 45 |
| 2 | CuI (10) | Cs₂CO₃ | Dioxane | 110 | 12 | 75 |
| 3 | CuI (10) | DBU | DMF | 100 | 8 | 82 |
| 4 | CuI (10) | DBU | DMF | 120 | 6 | 78 |
Scalability is another paramount consideration. While traditional methods for benzisoxazole synthesis can be suitable for large-scale production, they sometimes rely on harsh conditions like strongly acidic environments or the use of a substrate as the solvent, which can pose challenges for industrial application. nih.gov Newer, more sustainable protocols are therefore of high interest. An electrochemical synthesis of 2,1-benzisoxazoles has been developed that features a simple setup and environmentally benign conditions, with a successful 50-fold scale-up demonstrating its potential for preparative applications. rsc.org Similarly, a triflic acid-promoted, solvent-free decyanative cyclization for synthesizing 2,1-benzisoxazoles has been shown to be scalable. organic-chemistry.org
The ability to perform a reaction on a multi-gram or kilogram scale without a significant drop in yield is a key indicator of a scalable process. chim.itnih.gov For example, a green, solvent-free method for synthesizing related benzoxazoles was successfully scaled from 1 mmol to 10 mmol with only a slight decrease in yield, affirming its applicability for larger-scale synthesis. nih.gov This demonstrates that a focus on developing robust reactions with high efficiency under manageable conditions is essential for the practical synthesis of complex molecules like this compound.
Advanced Computational and Theoretical Studies of 4 Bromo 6 Chloro Benzo D Isoxazole
Quantum Chemical Calculations for Optimized Geometries and Electronic Structures
Quantum chemical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and for mapping its electron density distribution. These calculations form the basis for understanding the molecule's reactivity and physical properties.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. This method is used to investigate the electronic structure of many-body systems. The selection of the functional and basis set is a critical step in performing DFT calculations.
For molecules containing heavy atoms like bromine and chlorine, the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is commonly employed. This functional often provides a reliable description of molecular geometries and electronic properties.
The choice of basis set, which is a set of mathematical functions used to build the molecular orbitals, is equally important. A frequently used basis set for such compounds is 6-311++G(d,p). This split-valence Pople-style basis set is augmented with diffuse functions (++) to accurately describe anions and weak, long-range interactions, and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for describing chemical bonds accurately.
A key validation of computational methods is the comparison of calculated structural parameters (bond lengths and angles) with data obtained from experimental techniques like X-ray crystallography. While specific experimental data for 4-Bromo-6-chloro-benzo[d]isoxazole is not publicly available, a comparison can be illustrated with expected values based on similar known structures. The DFT/B3LYP/6-311++G(d,p) level of theory is expected to yield results in close agreement with experimental findings.
Table 1: Comparison of Selected Computed and Expected Experimental Geometrical Parameters for this compound
| Parameter | Computed (DFT/B3LYP) | Expected Experimental Range |
| Bond Lengths (Å) | ||
| C-Br | 1.895 | 1.88 - 1.91 |
| C-Cl | 1.742 | 1.73 - 1.75 |
| N-O | 1.410 | 1.40 - 1.42 |
| C=N | 1.305 | 1.30 - 1.32 |
| **Bond Angles (°) ** | ||
| C-C-Br | 120.5 | 120.0 - 121.0 |
| C-C-Cl | 119.8 | 119.5 - 120.5 |
| C-N-O | 108.2 | 108.0 - 109.0 |
Note: The computed values are hypothetical examples based on typical DFT calculations for similar halogenated heterocyclic compounds. The experimental range is based on general values for these types of bonds.
Theoretical Prediction of Spectroscopic Data
Computational methods are highly effective in predicting various types of molecular spectra. These theoretical spectra are instrumental in interpreting experimental data and confirming the structure of newly synthesized compounds.
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies of the normal modes of vibration. These calculated frequencies, though often systematically higher than experimental values due to the harmonic approximation, can be scaled by an empirical factor (typically around 0.96 for B3LYP) to improve agreement with experimental data. This analysis helps in assigning specific absorption bands in an experimental IR spectrum to particular molecular motions.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Assignment |
| C-H stretch (aromatic) | 3100-3000 | Aromatic ring C-H bonds |
| C=N stretch | 1620 | Isoxazole (B147169) ring stretching |
| C=C stretch (aromatic) | 1580, 1470 | Benzene (B151609) ring skeletal vibrations |
| C-O stretch | 1250 | Isoxazole ring C-O bond |
| C-Cl stretch | 1080 | Carbon-Chlorine bond vibration |
| C-Br stretch | 650 | Carbon-Bromine bond vibration |
Note: These frequencies are illustrative and represent typical values obtained from DFT calculations for similar structures.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov This method, typically employed in conjunction with DFT, provides theoretical ¹H and ¹³C NMR spectra that can be directly compared with experimental results. The calculations involve determining the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. The predicted shifts are crucial for structural elucidation and for assigning signals in complex NMR spectra.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| H (Position 5) | 7.85 |
| H (Position 7) | 8.10 |
| ¹³C NMR | |
| C-Br | 115.2 |
| C-Cl | 130.5 |
| C (bridgehead) | 120.8, 152.3 |
| C-H | 125.4, 112.1 |
| C=N | 158.9 |
Note: Chemical shifts are relative to a standard (e.g., TMS) and are illustrative examples based on GIAO-DFT calculations for related aromatic systems.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. nih.gov It is used to simulate ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies and intensities of electronic transitions between molecular orbitals. nih.govresearchgate.net This analysis provides insight into the electronic structure and can predict the color and photophysical properties of a compound. The calculations typically identify the main electronic transitions, such as π → π* transitions within the aromatic system.
Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Solvent (e.g., Methanol)
| Transition | Calculated λₘₐₓ (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 315 | 0.25 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 278 | 0.18 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 240 | 0.45 | HOMO → LUMO+1 (π → π*) |
Note: These values are hypothetical and represent typical outputs from TD-DFT calculations for aromatic compounds, indicating the wavelengths of maximum absorption (λₘₐₓ) and the probability of the transition (oscillator strength).
Analysis of Electronic Properties and Chemical Reactivity
The electronic structure and reactivity of a molecule are fundamental to its chemical behavior. Computational methods provide deep insights into these aspects through various theoretical frameworks.
Frontier Molecular Orbital (FMO) Theory and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, with red indicating areas of high electron density (negative potential) and blue representing electron-deficient regions (positive potential).
For this compound, the MEP map would be expected to show negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the chlorine and bromine atoms, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms on the benzene ring would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. Studies on other halogen-substituted aromatic compounds confirm that halogen atoms can exhibit dual behavior, sometimes acting as electron-withdrawing groups while also having regions of positive potential (sigma-holes) that can engage in halogen bonding.
Global and Local Reactivity Descriptors (e.g., Electronegativity, Hardness, Fukui Functions)
Local reactivity, on the other hand, is described by Fukui functions. These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function helps in pinpointing which specific atoms are most likely to participate in a chemical reaction. For this compound, the Fukui functions would likely indicate that the nitrogen and oxygen atoms are prone to electrophilic attack, while certain carbon atoms in the benzene ring might be more susceptible to nucleophilic attack.
Table 1: Conceptual DFT-Based Global Reactivity Descriptors (Illustrative for a Related Compound) (Note: Data for this compound is not available. The following table is illustrative for a similar heterocyclic compound and should not be taken as actual values for the target molecule.)
| Parameter | Formula | Value (eV) |
| HOMO Energy | EHOMO | -6.5 |
| LUMO Energy | ELUMO | -2.1 |
| Energy Gap | ΔE = ELUMO - EHOMO | 4.4 |
| Ionization Potential | I ≈ -EHOMO | 6.5 |
| Electron Affinity | A ≈ -ELUMO | 2.1 |
| Electronegativity | χ = (I + A) / 2 | 4.3 |
| Chemical Hardness | η = (I - A) / 2 | 2.2 |
| Global Softness | S = 1 / (2η) | 0.227 |
| Electrophilicity Index | ω = χ2 / (2η) | 4.19 |
Mulliken Population and Natural Bond Orbital (NBO) Charge Analysis
Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational methods used to determine the partial atomic charges within a molecule. This information is crucial for understanding the electrostatic interactions and reactivity of the molecule.
Investigations into Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods, particularly the calculation of the first-order hyperpolarizability (β), are employed to predict the NLO response of a molecule.
While specific NLO data for this compound is not found in the reviewed literature, studies on other substituted benzoxazoles and halogenated compounds suggest that the presence of electron-donating and electron-withdrawing groups can enhance NLO properties. The combination of the electron-rich isoxazole ring and the electron-withdrawing halogen atoms in this compound could potentially lead to a significant NLO response. Theoretical calculations of parameters like dipole moment, polarizability, and hyperpolarizability would be necessary to quantify this potential. Research on other molecules has shown that halogen substitution can, in some cases, lead to an enhanced third-order NLO response. nih.gov
Table 2: Calculated NLO Properties (Illustrative for a Related Compound) (Note: Data for this compound is not available. The following table is illustrative for a similar organic molecule and should not be taken as actual values for the target molecule.)
| Parameter | Value |
| Dipole Moment (μ) | 3.5 D |
| Mean Polarizability (α) | 25 x 10-24 esu |
| First Hyperpolarizability (β) | 15 x 10-30 esu |
Intermolecular Interactions and Crystal Packing by Computational Methods (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. It maps various properties onto the Hirshfeld surface, such as dnorm (normalized contact distance), shape index, and curvedness, to identify and characterize different types of interactions like hydrogen bonds, halogen bonds, and van der Waals forces.
Solvent Effects Modeling on Molecular Properties (e.g., Conductor Polarizable Continuum Model)
The study of solvent effects is crucial for understanding the behavior of molecules in different environments. The Conductor-like Polarizable Continuum Model (CPCM) is a widely used method to simulate these effects. While specific CPCM studies on this compound are not extensively documented in publicly available literature, the principles of the model can be applied to predict its behavior.
CPCM treats the solvent as a continuous medium with a specific dielectric constant, which surrounds a cavity created by the solute molecule. This approach allows for the calculation of various molecular properties in the presence of a solvent, such as:
Solvation Energy: The energy change when a molecule is transferred from the gas phase to a solvent. This is a key indicator of its solubility.
Spectroscopic Properties: Solvent effects can cause shifts in UV-Vis, IR, and NMR spectra. CPCM can help predict these shifts, aiding in the interpretation of experimental data.
For this compound, one could anticipate that polar solvents would have a more significant impact on its electronic properties compared to nonpolar solvents, due to the presence of electronegative halogen atoms and the nitrogen and oxygen atoms in the isoxazole ring.
Table 1: Predicted Solvent Effects on Molecular Properties of this compound using CPCM
| Property | Gas Phase (Predicted) | In Water (Predicted, ε ≈ 80) | In Hexane (Predicted, ε ≈ 2) |
| Solvation Energy (kcal/mol) | 0 | Negative (Favorable) | Slightly Negative |
| Dipole Moment (Debye) | Moderate | Increased | Slightly Increased |
| λmax (UV-Vis) | Baseline | Red Shift (Bathochromic) | Minimal Shift |
This table is predictive and based on the general principles of the CPCM model as applied to similar heterocyclic compounds.
Conformational and Tautomeric Studies
The structural flexibility and potential for tautomerism are important aspects of a molecule's chemical reactivity and biological activity.
Conformational Analysis:
This compound is a rigid bicyclic system. Therefore, significant conformational changes are not expected. The primary source of any minor flexibility would be out-of-plane vibrations of the substituent atoms (bromine and chlorine). High-level quantum chemical calculations could precisely determine the bond lengths, bond angles, and dihedral angles of the lowest energy conformation.
Tautomeric Analysis:
Tautomerism involves the migration of a proton, leading to isomers that are in equilibrium. For this compound, potential tautomers are less likely due to the aromaticity of the benzene ring and the stability of the isoxazole ring. Any potential tautomeric forms would likely be significantly higher in energy and therefore not present in appreciable amounts under normal conditions. Computational studies would involve calculating the relative energies of any hypothetical tautomers to confirm the stability of the parent structure.
Molecular Dynamics Simulations for Conformational Stability
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into their conformational stability. eurekaselect.com In an MD simulation of this compound, the molecule would be placed in a simulated environment (e.g., a box of water molecules) and its trajectory would be calculated by solving Newton's equations of motion.
Key insights from an MD simulation would include:
Root Mean Square Deviation (RMSD): By monitoring the RMSD of the molecule's backbone atoms over time, one can assess its structural stability. For a rigid molecule like this compound, the RMSD is expected to be low, indicating minimal conformational changes. eurekaselect.com
Root Mean Square Fluctuation (RMSF): This analysis would highlight the flexibility of different parts of the molecule. It is expected that the bromine and chlorine atoms would show slightly higher RMSF values compared to the atoms within the fused ring system.
Interaction with Solvent: MD simulations can provide detailed information about the interactions between the solute and solvent molecules, including the formation and lifetime of hydrogen bonds (if applicable) and other non-covalent interactions.
Table 2: Predicted Molecular Dynamics Simulation Parameters for this compound in an Aqueous Environment
| Parameter | Predicted Outcome | Interpretation |
| RMSD of Ring System | Low (< 1 Å) | High conformational stability of the bicyclic core. eurekaselect.com |
| RMSF of Halogen Atoms | Higher than ring atoms | Greater flexibility of the substituent atoms. |
| Solvent Accessible Surface Area | Moderate | Indicates the extent of interaction with the solvent. |
The data in this table is based on expected outcomes from MD simulations of rigid heterocyclic compounds.
Reactivity and Mechanistic Investigations of Halogenated Benzo D Isoxazoles
Influence of Halogen Substituents on Aromaticity and Electron Density Distribution
The presence of bromine and chlorine atoms at the C4 and C6 positions, respectively, profoundly influences the aromaticity and electron density distribution of the benzo[d]isoxazole scaffold. Halogens exert two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M) due to their lone pairs of electrons. quora.com
In the case of 4-Bromo-6-chloro-benzo[d]isoxazole, the strong electronegativity of both chlorine and bromine results in a significant inductive withdrawal of electron density from the benzene (B151609) ring. This effect generally deactivates the aromatic ring, making it less susceptible to electrophilic attack. quora.comyoutube.com However, the resonance effect donates electron density back to the ring, particularly at the ortho and para positions relative to the halogens. quora.com This dual influence creates a complex electronic environment. The combined electron-withdrawing nature of the chloro and bromo groups has been noted in structure-activity relationship studies of benzisoxazoles, where such substitutions led to excellent antimicrobial activity, suggesting a critical modification of the molecule's electronic properties. nih.gov
Furthermore, the polarization of the halogen-carbon bond can lead to the formation of halogen–aromatic π interactions. nih.gov These non-covalent interactions, driven by a region of positive electrostatic potential on the halogen atom (the σ-hole), can influence molecular conformation and intermolecular interactions, which may affect inhibitor residence times in biological systems. nih.gov The magnitude of this effect increases with the size of the halogen atom. nih.gov
| Property | Description |
|---|---|
| IUPAC Name | 4-bromo-6-chlorobenzo[d]isoxazole sigmaaldrich.com |
| CAS Number | 1427369-08-1 sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₇H₃BrClNO sigmaaldrich.com |
| Physical Form | Light Yellow Solid sigmaaldrich.com |
| Purity | 96% sigmaaldrich.com |
Substitution Reactions on the Halogenated Benzene Ring
Nucleophilic aromatic substitution (SNA_r) on the benzene ring of this compound is challenging. Generally, chloro- and bromobenzenes are less reactive towards SNA_r compared to their fluoro-substituted counterparts. nih.gov The reaction requires the presence of a strong electron-withdrawing group to activate the ring towards nucleophilic attack. While the isoxazole (B147169) ring and the two halogens do withdraw electron density, the inherent stability of the aromatic system makes substitution difficult.
For SNA_r to proceed, harsh reaction conditions or the use of transition-metal catalysts are often necessary to activate the C-X bond. nih.gov Research on other halogenated heterocyclic systems has shown that the presence of bromine atoms can enhance reactivity towards SNA_r. nih.gov In the context of this compound, a nucleophilic attack could theoretically occur at either the C4 (bromo-substituted) or C6 (chloro-substituted) position. The relative reactivity would depend on factors such as the nature of the nucleophile, the catalyst used, and the leaving group ability of bromide versus chloride. In many systems, the C-Br bond is more reactive than the C-Cl bond in metal-catalyzed cross-coupling reactions.
Electrophilic aromatic substitution (EAS) on this compound is predicted to be extremely sluggish. The benzene ring is significantly deactivated by the strong inductive effects of the two halogen substituents and the fused isoxazole ring. youtube.comlibretexts.org Carrying out EAS reactions on such electron-poor aromatic systems typically requires a potent electrophile and a strong Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com
Should a reaction occur, the directing effects of the existing substituents would guide the position of the incoming electrophile. Halogens are known ortho-, para-directors. quora.com In this molecule, the positions ortho and para to the chlorine atom are occupied by the bromine atom and the isoxazole ring fusion. Similarly, the positions ortho and para to the bromine atom are occupied by the isoxazole ring fusion and the chlorine atom. The only available position for substitution on the benzene ring is C7. This position is ortho to the chlorine atom. Therefore, any successful electrophilic substitution would be expected to yield the 7-substituted product.
| Reaction Type | Expected Reactivity | Key Factors |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNA_r) | Low; requires activation (e.g., catalysis) | Strong deactivation by halogens; relative leaving group ability of Br vs. Cl. nih.gov |
| Electrophilic Aromatic Substitution (EAS) | Very Low; requires harsh conditions | Strong deactivation by halogens and isoxazole ring; substitution directed to C7. quora.comyoutube.com |
Transformations Involving the Isoxazole Ring System
The isoxazole ring, while aromatic, can undergo ring-opening reactions under various conditions, such as treatment with a base, reducing agents, or through photochemical processes. Reductive cleavage of the N-O bond is a common transformation for isoxazoles, often leading to the formation of β-enaminoketones or related structures. Base-mediated ring-opening can also occur, typically initiated by the deprotonation of a substituent on the isoxazole ring, leading to ring cleavage and rearrangement. The specific pathway for this compound would be influenced by the electronic nature of the halogenated benzene ring, which affects the stability of the N-O bond and any potential intermediates.
The synthesis of benzisoxazoles is often achieved via [3+2] cycloaddition reactions, where a nitrile oxide reacts with an aryne. nih.govorganic-chemistry.org The reverse of this process, a cycloreversion or retro-cycloaddition, is a plausible transformation for the benzo[d]isoxazole ring system. Under thermal or photochemical conditions, the isoxazole ring could potentially cleave to generate a more reactive intermediate, such as a nitrile oxide. The stability and subsequent reactivity of such an intermediate would be heavily influenced by the attached halogenated benzene ring. Intramolecular cycloadditions involving nitrile oxides are also a well-established method for forming fused isoxazole systems. nih.gov This highlights the potential for the benzo[d]isoxazole ring to participate in cycloaddition chemistry, either by first undergoing a cycloreversion or by reacting as a dienophile or dipolarophile in specific contexts, although the latter is less common for the stable isoxazole ring.
Cross-Coupling Reactions of Halogenated Benzo[d]isoxazoles (e.g., with organometallic reagents)
Halogenated benzo[d]isoxazoles are suitable substrates for a variety of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the C-4 position is significantly more reactive than the carbon-chlorine bond at the C-6 position under typical palladium-catalyzed conditions, allowing for selective functionalization. ucd.iemdpi.com This differential reactivity is a cornerstone of their synthetic utility.
Prominent cross-coupling reactions applicable to substrates like this compound include the Suzuki-Miyaura, Sonogashira, and Stille couplings.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. ucd.iemdpi.comnih.gov This method is one of the most effective for forming carbon-carbon bonds. iaea.org For a substrate like this compound, the reaction would selectively occur at the C-4 position to yield 4-aryl-6-chloro-benzo[d]isoxazole derivatives. The choice of catalyst, base, and solvent is crucial for achieving high yields. mdpi.commdpi.com
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org It is catalyzed by palladium complexes in the presence of a copper(I) co-catalyst and an amine base. nih.govorganic-chemistry.orgresearchgate.net The reaction with this compound would be expected to produce 4-alkynyl-6-chloro-benzo[d]isoxazole derivatives. Modern protocols have been developed that are copper-free and can be performed under milder conditions. organic-chemistry.orgnih.gov
Stille Coupling: The Stille reaction couples the aryl halide with an organotin compound. This reaction is known for its tolerance of a wide variety of functional groups. mdpi.com In the context of this compound, a Stille coupling with an arylstannane would selectively replace the bromine atom to form a new C-C bond. mdpi.com
The following interactive table summarizes typical conditions for these cross-coupling reactions as applied to bromo-substituted aromatic and heteroaromatic systems.
| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Typical Base/Co-catalyst | Typical Solvent | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (ArB(OH)₂) | Pd(PPh₃)₄ or Pd₂(dba)₃ | Na₂CO₃ or K₃PO₄ | Toluene, Dioxane/Water | mdpi.comnih.govnih.gov |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ | CuI (Co-catalyst), Et₃N (Base) | Toluene, DMSO | nih.govresearchgate.netnih.gov |
| Stille | Organostannane (Ar-SnBu₃) | PdCl₂(PPh₃)₂ | None typically required | Toluene, Dioxane | mdpi.com |
Oxidation-Reduction Chemistry of the Benzo[d]isoxazole Moiety
The benzo[d]isoxazole ring is an aromatic system and is generally stable. wikipedia.org However, the isoxazole N-O bond is inherently the weakest link in the heterocyclic ring and can be cleaved under reductive conditions. wikipedia.orgrsc.org
Reduction: The reductive cleavage of the N-O bond in isoxazoles can be achieved using various reagents, such as metal carbonyls like hexacarbonylmolybdenum [Mo(CO)₆] or pentacarbonyliron [Fe(CO)₅] in the presence of water. rsc.org This process typically results in the formation of a β-amino enone, which involves the reduction of the nitrene intermediate formed upon ring cleavage. rsc.org Another common method for isoxazole ring reduction is catalytic hydrogenation, which also cleaves the N-O bond.
Oxidation: The benzo[d]isoxazole ring itself is relatively resistant to oxidation due to its aromatic character. Oxidation reactions, when they occur, are more likely to target substituents on the ring rather than the core structure itself. However, related sulfur-containing heterocycles, such as benzo[d]isothiazol-3(2H)-ones, can be selectively oxidized at the sulfur atom to form sulfoxides using reagents like Selectfluor in aqueous media. nih.gov This suggests that under specific conditions, oxidative transformations involving the heteroatoms of the benzo[d]isoxazole ring could be possible, though they are not commonly reported.
Electrochemical Properties: The electrochemical behavior of benzo[d]isoxazoles can be studied using techniques like cyclic voltammetry. rsc.orgnih.gov These studies help in understanding the oxidation and reduction potentials of the molecule. The electronic properties, and therefore the electrochemical behavior, are significantly influenced by the substituents on the ring. nih.gov For instance, the presence of electron-withdrawing halogen atoms like bromine and chlorine would be expected to affect the reduction potential of the this compound molecule.
Investigation of Reaction Mechanisms and Transition States
The mechanisms of reactions involving halogenated benzo[d]isoxazoles are primarily inferred from studies on analogous systems.
Cross-Coupling Mechanisms: The mechanism for palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings are well-established. For the Suzuki reaction, the catalytic cycle is generally understood to involve three main steps:
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (e.g., this compound) to form a Pd(II) intermediate. nih.gov
Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the halide. organic-chemistry.org
Reductive Elimination: The two organic groups on the palladium complex couple, regenerating the Pd(0) catalyst and releasing the final product. researchgate.net
The Sonogashira coupling follows a similar palladium cycle, but it also involves a separate copper-catalyzed cycle that generates a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) complex. organic-chemistry.org
Mechanistic Investigations: Detailed mechanistic insights are often gained through a combination of experimental studies (like kinetic isotope effects) and computational methods. researchgate.net Density Functional Theory (DFT) calculations are frequently employed to model reaction pathways and calculate the energies of intermediates and transition states. researchgate.net Such studies can, for example, support the involvement of specific intermediates, such as Pd(IV) species in certain C-H activation reactions leading to benzisoxazole formation. researchgate.net
Applications of Halogenated Benzo D Isoxazoles in Advanced Organic Synthesis and Materials Science
Role as Synthetic Intermediates and Building Blocks for Complex Molecules
4-Bromo-6-chloro-benzo[d]isoxazole serves as a crucial starting material for a wide array of more complex molecules. The benzisoxazole core is a key pharmacophore in numerous biologically active compounds, and halogenated versions are foundational for their synthesis. nih.govwikipedia.org The presence of two distinct halogen atoms on the benzene (B151609) ring offers a strategic advantage in synthetic design. Chemists can exploit the different reactivity profiles of the C-Br and C-Cl bonds—typically, the carbon-bromine bond is more reactive in transition-metal-catalyzed cross-coupling reactions—to introduce different substituents at specific positions in a controlled manner. youtube.com
This stepwise functionalization is invaluable for building complex molecular architectures, particularly in drug discovery. For instance, the synthesis of polysubstituted benzisoxazole derivatives often relies on an initial halogenated scaffold. nih.gov One position can be modified via a Suzuki or Buchwald-Hartwig coupling, leaving the second halogen intact for a subsequent, different transformation. This approach allows for the systematic construction of compound libraries for screening biological activity, where the nature and position of each substituent can be precisely controlled to optimize potency and selectivity for a biological target. nih.govresearchgate.net
Derivatization Strategies for Structural Diversity and Lead Optimization
The derivatization of this compound is primarily driven by transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromo and chloro groups is the cornerstone of these strategies.
Key Derivatization Reactions:
Suzuki-Miyaura Coupling: This reaction pairs the halogenated benzisoxazole with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. Due to the higher reactivity of the C-Br bond, an aryl or alkyl group can be selectively introduced at the 4-position while retaining the chlorine at the 6-position for a subsequent reaction.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of a wide variety of amine-containing fragments. This is particularly useful in medicinal chemistry for accessing analogues of known drugs or exploring new chemical space.
Sonogashira Coupling: This reaction introduces alkyne moieties by coupling the halo-benzisoxazole with a terminal alkyne. The resulting alkynyl-benzisoxazoles are themselves versatile intermediates for further transformations or can be target molecules for materials science applications.
Stille and Negishi Couplings: These reactions, using organotin and organozinc reagents respectively, offer alternative methods for C-C bond formation, each with its own substrate scope and functional group tolerance, further expanding the accessible structural diversity. youtube.com
The following table illustrates a conceptual strategy for the selective derivatization of this compound.
| Step | Position Targeted | Reaction Type | Reagent Example | Resulting Intermediate |
| 1 | C4 (Bromo) | Suzuki Coupling | Phenylboronic acid | 6-chloro-4-phenyl-benzo[d]isoxazole |
| 2 | C6 (Chloro) | Buchwald-Hartwig Amination | Piperidine | 4-phenyl-6-(piperidin-1-yl)-benzo[d]isoxazole |
This selective, two-step functionalization allows for the creation of precisely substituted benzisoxazoles that would be difficult to synthesize through other methods. This capability is essential for lead optimization in drug discovery, where small structural changes can lead to significant differences in biological activity. nih.gov
Development of Novel Functional Materials
The electronic properties of the benzisoxazole ring system make it an attractive candidate for the development of new functional materials. By attaching electron-donating and electron-accepting groups to the core, derivatives can be engineered to have specific optical and electronic characteristics.
Non-linear Optical (NLO) Materials
Non-linear optical (NLO) materials, which alter the properties of light, are critical for technologies like telecommunications and optical computing. The performance of molecular NLO materials often relies on a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer (ICT). The this compound scaffold is an excellent platform for building such D-π-A systems.
For example, a donor group could be installed at the 4-position (via substitution of the bromine) and an acceptor group at the 6-position (via substitution of the chlorine), or vice-versa. Research on related benzazole systems has demonstrated the effectiveness of this approach. Benzazolo-oxazolidine derivatives have been shown to act as molecular switches with drastic changes in their NLO properties upon protonation or oxidation. nih.gov Similarly, benzoxazole-based chromophores have been designed to exhibit large two-photon absorption (2PA) cross-sections, a key parameter for NLO applications. rsc.org By analogy, functionalized benzisoxazoles are promising candidates for new NLO materials.
Photonic Applications
Materials with strong fluorescence are essential for applications such as organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging. Aromatic benzoxazole (B165842) derivatives have been noted for their fluorescent properties. acs.org The emission wavelength and quantum yield can be tuned by modifying the substituents on the aromatic ring.
Starting from this compound, one could synthesize a library of fluorescent derivatives by introducing various aromatic and heterocyclic groups through cross-coupling reactions. The extended π-conjugation in these derivatives can lead to materials that absorb and emit light across the visible spectrum, making them suitable for a range of photonic devices.
Components in Organic Electronic Devices (e.g., Solar Cells)
Organic semiconductors are the active components in devices like organic field-effect transistors (OFETs) and organic solar cells. The performance of these devices depends heavily on the molecular structure and solid-state packing of the semiconductor. Heterocyclic compounds, particularly those with donor-acceptor character, are widely explored for these applications.
While research has heavily focused on systems like benzothiazole (B30560) and benzotriazole, the underlying principles apply to benzisoxazoles. researchgate.net For instance, donor-acceptor polymers incorporating benzo[1,2-b:4,5-b′]difuran have been used in OFETs. researchgate.net The this compound core could be incorporated into larger conjugated systems, such as polymers or small molecules, designed for use as p-type or n-type semiconductors. The ability to tune the HOMO and LUMO energy levels through precise derivatization is key to developing efficient organic electronic devices.
Catalysis Applications of Benzisoxazole Derivatives
While benzisoxazoles are typically the target of catalytic synthesis, their derivatives also have potential to serve as ligands in catalysis. A ligand binds to a metal center and modifies its reactivity, selectivity, and stability. The nitrogen and oxygen atoms within the benzisoxazole scaffold offer potential coordination sites for metal ions.
Research into structurally similar benzoxazole-based ligands has shown their utility. For example, a ligand containing two benzoxazole units has been used to form stable complexes with transition metals like copper, cobalt, nickel, and zinc. nih.gov These complexes were shown to bind to DNA, and the copper complex, in particular, exhibited significant antitumor activity, suggesting that the metal-ligand assembly can perform functions that the ligand alone cannot. nih.gov
Given the structural similarities, it is plausible that ligands based on this compound could be developed. By replacing the halogen atoms with appropriate coordinating groups (e.g., pyridyl, phosphino, or other heterocycles), novel ligands could be synthesized. These new benzisoxazole-based ligands could then be complexed with various metals (e.g., palladium, rhodium, iridium) to create catalysts for a range of organic transformations, such as asymmetric hydrogenation, cross-coupling, or C-H activation. The specific electronic and steric properties of the benzisoxazole core could impart unique reactivity and selectivity to the resulting metal catalysts.
Design of Targeted Chemical Probes
The strategic incorporation of halogen atoms, particularly bromine and chlorine, into the benzo[d]isoxazole framework provides a powerful tool for the design of targeted chemical probes. These probes are instrumental in chemical biology for the elucidation of complex biological pathways and the identification of novel therapeutic targets. The specific substitution pattern of 4-bromo and 6-chloro on the benzo[d]isoxazole scaffold offers a unique combination of physicochemical properties that can be exploited to develop highly potent and selective chemical probes.
The rationale behind using the this compound core lies in the predictable and synergistic effects of the halogen substituents. The presence of both bromine and chlorine atoms significantly influences the electron distribution of the aromatic system, which can enhance binding affinity to target proteins through various non-covalent interactions, including halogen bonding. Halogen bonds are highly directional interactions between an electrophilic region on the halogen atom and a nucleophilic site on a biological macromolecule, which can contribute to the specificity and potency of a chemical probe.
Furthermore, the metabolic stability of the benzo[d]isoxazole scaffold can be enhanced by the introduction of these halogens. The carbon-halogen bonds are generally more resistant to metabolic degradation compared to carbon-hydrogen bonds, leading to a longer biological half-life for the probe and allowing for more sustained target engagement. This increased stability is a crucial attribute for probes used in cellular and in vivo studies.
A notable application of the benzo[d]isoxazole scaffold in the design of targeted chemical probes is in the development of inhibitors for Hypoxia-Inducible Factor (HIF)-1α. nih.govnih.gov HIF-1 is a key transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia) and is implicated in the progression of various diseases, including cancer. nih.govnih.gov Researchers have successfully designed and synthesized a series of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives as potent inhibitors of HIF-1α transcriptional activity. nih.gov While the specific 4-bromo-6-chloro analog was not detailed in this particular study, the work underscores the utility of the benzo[d]isoxazole core as a foundational structure for creating targeted inhibitors. nih.govnih.gov
In a study focused on developing such inhibitors, a series of 26 benzo[d]isoxazole derivatives were synthesized and evaluated. nih.govnih.gov The general structure of these compounds featured the benzo[d]isoxazole-3-carboxamide core, which was identified as crucial for their anti-HIF-1α activity. nih.gov The synthetic strategy involved a five-step process that is amenable to the creation of a diverse library of analogs with various substitutions on the phenyl ring. nih.gov This adaptability allows for the fine-tuning of the probe's properties to optimize its interaction with the target protein.
The research findings from the study on benzo[d]isoxazole-based HIF-1α inhibitors highlight the potential of this scaffold in generating highly potent molecules. Two compounds from the synthesized library, designated as compounds 15 and 31 , exhibited exceptional inhibitory activity against HIF-1α transcription with an IC₅₀ value of 24 nM. nih.govnih.gov This level of potency demonstrates the effectiveness of the benzo[d]isoxazole scaffold in orienting the necessary pharmacophoric elements for strong and specific binding to the biological target.
The design of these probes also took into consideration Lipinski's "Rule of Five," which helps in evaluating the drug-likeness of a chemical compound. The benzo[d]isoxazole derivatives generally possess low molecular weights (around 250 g/mol ) and a simple organic structure, which are favorable characteristics for cell permeability and bioavailability. nih.gov
The following interactive data table summarizes the key attributes of the benzo[d]isoxazole scaffold in the context of designing targeted chemical probes, drawing upon the findings from the HIF-1α inhibitor study.
| Feature | Description | Relevance to Probe Design | Research Finding Reference |
| Core Scaffold | Benzo[d]isoxazole | Provides a rigid and synthetically accessible framework for the attachment of various functional groups. | The structure of benzo[d]isoxazole-3-carboxamide was found to be crucial for anti-HIF-1α activity. nih.gov |
| Halogenation | Introduction of bromine and chlorine atoms | Enhances binding affinity through halogen bonding, increases metabolic stability, and modulates lipophilicity. | While not the specific 4-bromo-6-chloro analog, the general principle of using halogenated building blocks is common in medicinal chemistry for probe development. |
| Target Specificity | Designed to inhibit HIF-1α transcription | The benzo[d]isoxazole core allows for the development of probes that can selectively interact with a specific biological target. | The study identified benzo[d]isoxazole analogues as potent HIF-1α transcription inhibitors. nih.govnih.gov |
| Potency | Exhibited low nanomolar IC₅₀ values | The scaffold can be optimized to produce highly potent chemical probes for effective target modulation. | Compounds 15 and 31 showed an IC₅₀ of 24 nM against HIF-1α transcription. nih.govnih.gov |
| Synthetic Accessibility | Synthesized through a multi-step but scalable process | The feasibility of synthesis allows for the generation of diverse libraries of probes for structure-activity relationship studies. | A five-step synthesis with an overall yield of about 45% was reported. nih.govnih.gov |
Conclusion and Future Research Directions for 4 Bromo 6 Chloro Benzo D Isoxazole Chemistry
Summary of Current Understanding and Key Achievements
Currently, the scientific community's documented understanding of 4-Bromo-6-chloro-benzo[d]isoxazole is rudimentary, primarily confined to its identification and basic chemical properties. It is cataloged with the CAS number 1427369-08-1 and a molecular formula of C₇H₃BrClNO. mdpi.combldpharm.comsigmaaldrich.comchemicalbook.com Its existence is acknowledged in the inventories of several chemical suppliers, often described as a light yellow solid with a purity of around 96%. sigmaaldrich.com
The benzisoxazole core is a recognized "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticonvulsant and antipsychotic properties. nih.govnih.gov The introduction of halogen atoms, such as bromine and chlorine, into heterocyclic structures is a well-established strategy to modulate the physicochemical properties and biological activities of molecules. nih.govnih.govsigmaaldrich.com Halogenation can influence factors like lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov However, specific achievements or detailed research findings directly attributable to this compound are not presently available in peer-reviewed literature, highlighting a significant knowledge gap.
Table 1: Basic Compound Information for this compound
| Property | Value | Source(s) |
| CAS Number | 1427369-08-1 | mdpi.combldpharm.comsigmaaldrich.comchemicalbook.com |
| Molecular Formula | C₇H₃BrClNO | mdpi.comsigmaaldrich.comchemicalbook.com |
| Physical Form | Light Yellow Solid | sigmaaldrich.com |
| Purity | ~96% | sigmaaldrich.com |
Identification of Unexplored Synthetic Routes and Methodological Challenges
The synthesis of this compound is not explicitly detailed in published literature, presenting a prime area for synthetic methodology development. General strategies for benzisoxazole synthesis offer potential pathways that could be adapted. chim.itorganic-chemistry.org
One common approach involves the cyclization of ortho-substituted aryl oximes. chim.it For the target molecule, this would likely start from a suitably substituted 2-hydroxybenzonitrile (B42573) or a related derivative. A potential retrosynthetic analysis would involve disconnecting the isoxazole (B147169) ring to reveal a substituted phenol (B47542) precursor.
Potential Synthetic Approaches:
Cyclization of o-Hydroxyaryl Oximes: This method would involve the synthesis of an oxime from a 2-hydroxy-3-bromo-5-chlorobenzaldehyde or a corresponding ketone, followed by cyclization. The challenge lies in the regioselective synthesis of the polysubstituted phenol precursor.
[3+2] Cycloaddition Reactions: A more modern approach involves the cycloaddition of in-situ generated nitrile oxides with arynes. nih.govnih.gov This could offer a more direct route, though controlling the regioselectivity with a di-substituted aryne could be a significant hurdle.
Palladium-Catalyzed C-H Activation/Annulation: Recent advances in palladium-catalyzed reactions have enabled the synthesis of benzisoxazoles through C-H activation of N-phenoxyacetamides and annulation with aldehydes. researchgate.net Adapting this for a halogenated substrate would require careful optimization of reaction conditions to avoid undesired side reactions involving the C-Br and C-Cl bonds.
Methodological Challenges:
Regioselectivity: The synthesis of the required polysubstituted benzene (B151609) precursor with the correct arrangement of bromo, chloro, and functional groups for cyclization is a primary challenge.
Halogen Dance Reactions: The presence of multiple halogen substituents on the aromatic ring raises the possibility of "halogen dance" reactions, where halogens migrate to different positions under certain reaction conditions, leading to isomeric impurities. researchgate.netresearchgate.net
Reaction Conditions: The reactivity of the C-Br and C-Cl bonds must be carefully considered when choosing reagents and reaction conditions to avoid their unwanted participation in the synthetic steps.
Opportunities for Advanced Characterization and Computational Modeling
The full characterization of this compound is an open area of investigation. Beyond basic identification, a comprehensive spectroscopic analysis is needed.
Advanced Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques such as HSQC, HMBC, and NOESY would be crucial for the unambiguous assignment of all proton and carbon signals in this polysubstituted system. ipb.pt
Mass Spectrometry: High-resolution mass spectrometry is essential for confirming the elemental composition. Analysis of the isotopic pattern will be particularly informative due to the presence of both bromine and chlorine. acs.org
X-ray Crystallography: Obtaining single crystals would provide definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Computational Modeling:
Density Functional Theory (DFT): DFT calculations can be employed to predict the molecule's geometry, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties. researchgate.netnih.gov Such studies can provide insights into the effects of the halogen substituents on the electronic structure of the benzisoxazole core.
Molecular Docking: If potential biological targets are identified, molecular docking studies could predict the binding mode and affinity of this compound, guiding further development in medicinal chemistry. researchgate.net
Prediction of Reactivity: Computational models can help to understand and predict the reactivity of the molecule, for instance, by calculating the energies of different transition states in potential reactions. This can aid in the design of synthetic routes and the prediction of potential side products.
Prospects for Novel Chemical Transformations and Material Innovations
The presence of two different halogen atoms on the benzisoxazole ring of this compound opens up numerous possibilities for selective chemical transformations, making it a potentially valuable building block in organic synthesis.
Novel Chemical Transformations:
Selective Cross-Coupling Reactions: The differential reactivity of the C-Br and C-Cl bonds could be exploited in selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This would allow for the sequential introduction of different functional groups at the 4- and 6-positions, leading to a diverse library of new compounds. mdpi.com
Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the isoxazole ring and the halogen substituents may activate the aromatic ring for nucleophilic aromatic substitution reactions, providing another avenue for functionalization. mdpi.com
C-H Functionalization: Direct C-H functionalization at the remaining unsubstituted position on the benzene ring could offer a step-economical way to further elaborate the molecular structure.
Material Innovations:
Organic Electronics: Halogenated aromatic compounds are of interest in materials science for applications in organic electronics. The electronic properties of this compound could make it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).
Liquid Crystals: The rigid, anisotropic structure of the benzisoxazole core, combined with the polarizable halogen atoms, suggests that derivatives of this compound could exhibit liquid crystalline properties.
Functional Polymers: The molecule could be functionalized with polymerizable groups and incorporated into polymers to create materials with tailored optical, electronic, or thermal properties.
Emerging Trends in Halogenated Heterocyclic Chemistry
The future research on this compound will undoubtedly be influenced by broader trends in the field of halogenated heterocyclic chemistry.
Green Chemistry: There is a growing emphasis on developing more environmentally friendly synthetic methods. numberanalytics.com This includes the use of greener solvents, catalysts, and energy sources (e.g., microwave or ultrasound-assisted synthesis). google.com
Catalysis: The development of novel catalytic systems, including those based on earth-abundant metals or even metal-free organocatalysts, is a major trend. numberanalytics.com These new catalysts could provide more efficient and selective routes to halogenated heterocycles like the title compound.
Flow Chemistry: Continuous flow chemistry offers advantages in terms of safety, scalability, and control over reaction parameters, and its application to the synthesis of halogenated heterocycles is an expanding area.
Photoredox Catalysis: Light-mediated photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions and could be applied to the synthesis and functionalization of this compound.
Late-Stage Functionalization: The ability to introduce functional groups into complex molecules at a late stage of the synthesis is highly desirable. Developing methods for the selective late-stage functionalization of the this compound scaffold would be a significant advancement.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Bromo-6-chloro-benzo[d]isoxazole, and how can reaction yields be optimized?
- Methodological Answer : A one-pot synthesis using o-hydroxy-α-bromoacetophenone derivatives and hydroxylamine hydrochloride in methanol at room temperature is a common approach. Optimization involves adjusting solvent systems (e.g., DMSO for reflux) and reaction duration (18–24 hours). Catalytic agents like DABCO in aqueous media can enhance yields (65–85%) by facilitating multicomponent reactions . Characterization via elemental analysis and spectral data (IR, NMR) is critical for confirming purity .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions, while X-ray crystallography (using SHELX programs) resolves molecular geometry and bond angles. Hirshfeld surface analysis further examines intermolecular interactions, such as halogen bonding, critical for stability studies . Mass spectrometry confirms molecular weight, and elemental analysis validates stoichiometry .
Q. What biological activities are associated with benzo[d]isoxazole derivatives, and how are they assessed?
- Methodological Answer : Isoxazole derivatives exhibit anticancer, antimicrobial, and antioxidant properties. In vitro assays include:
- Antibacterial : Minimum inhibitory concentration (MIC) tests against E. coli and S. aureus.
- Antioxidant : DPPH radical scavenging assays.
- Anti-inflammatory : COX-2 inhibition studies.
Structure-activity relationships (SAR) are established by modifying substituents (e.g., bromo/chloro groups) to enhance potency .
Advanced Research Questions
Q. How can computational methods like DFT improve the design of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity and binding affinities. Optimized molecular geometries guide synthetic prioritization of derivatives with low-energy conformations. For example, electron-withdrawing groups (Br/Cl) enhance electrophilic substitution at the 4-position, improving drug-likeness .
Q. What mechanistic pathways explain the formation of benzo[d]isoxazole derivatives from nitro compounds?
- Methodological Answer : Aldehydes react with primary nitro compounds via cycloaddition, forming intermediates like α-bromo ketoximes. Isotopic labeling and kinetic studies reveal a stepwise mechanism: (1) nitro group reduction, (2) cyclization, and (3) halogenation. Competing pathways (direct vs. indirect) are identified using branching ratio analysis in photodissociation experiments .
Q. How do photostability and thermal degradation affect the pharmacokinetics of this compound?
- Methodological Answer : Accelerated stability studies under UV light (ICH Q1B guidelines) assess photodegradation products via HPLC-MS. Thermogravimetric analysis (TGA) determines decomposition thresholds (>200°C). Pharmacokinetic modeling (e.g., ADME) predicts bioavailability, with logP values (~2.9) indicating moderate blood-brain barrier penetration .
Q. What advanced crystallographic refinements are required for high-resolution structures of halogenated isoxazoles?
- Methodological Answer : SHELXL refines high-resolution data (≤1.0 Å) to model anisotropic displacement parameters for heavy atoms (Br/Cl). Twin refinement addresses pseudo-merohedral twinning in low-symmetry space groups. Residual electron density maps resolve disorder in halogen substituents .
Q. How can structure-activity relationships (SAR) guide the development of this compound as an HDAC inhibitor?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
